molecular formula C11H16ClN2O2+ B14786508 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B14786508
M. Wt: 243.71 g/mol
InChI Key: FLELEVMEEVBWBH-UHFFFAOYSA-N
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Description

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine, ethyl, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, alkylation, and other substitution reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents such as ethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-2-one
  • 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-4-one

Uniqueness

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16ClN2O2+

Molecular Weight

243.71 g/mol

IUPAC Name

6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C11H16ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4,8H,1,5-7H2,2-3H3/q+1

InChI Key

FLELEVMEEVBWBH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)[N+](=C1Cl)CC=C)CC

Origin of Product

United States

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